

Technical Guide: Spectroscopic Characterization of 2-Methoxyquinolin-6-amine

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Compound of Interest

Compound Name: 2-Methoxyquinolin-6-amine

CAS No.: 1153800-77-1

Cat. No.: B1386342

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Introduction & Structural Context

2-Methoxyquinolin-6-amine is a functionalized quinoline derivative used primarily as a building block in the synthesis of antimalarial drugs (e.g., analogues of Primaquine/Tafenoquine) and kinase inhibitors. Its structure features a bicyclic aromatic core with two key functional groups: an electron-donating methoxy group at position 2 and a primary amine at position 6.

- CAS Number: 1153800-77-1[1][2][3]
- Molecular Formula: COC1=CC=C2C(=C1)N=CN=C2
- Molecular Weight: 174.20 g/mol
- Key Isomer Distinction: Must be distinguished from its isomers, such as 6-methoxyquinolin-8-amine (CAS 90-52-8) and 6-methoxyquinolin-2-amine (CAS 119990-33-9).

Synthesis & Sample Preparation

To ensure accurate spectral data, the sample must be isolated with high purity. The following protocols outline the synthesis and preparation for analysis.

Synthesis Workflow (Photocatalytic Reduction)

A modern, "green" approach involves the selective reduction of 2-methoxy-6-nitroquinoline using visible-light photocatalysis, avoiding harsh metal reductions (e.g., SnCl

).

Protocol:

- Reactants: Dissolve 2-methoxy-6-nitroquinoline (1.0 equiv) in MeOH/H₂O (4:1).
- Catalyst & Reductant: Add Ascorbic Acid (4.0 equiv) and Ru(bpy)₃Cl₂ (1 mol%).
- Reaction: Irradiate with Blue LEDs (455 nm) at room temperature for 1–2 hours under inert atmosphere (N₂ or Ar).
- Workup: Evaporate solvent, neutralize with saturated NaHCO₃, and extract with ethyl acetate.
- Purification: Flash column chromatography (Hexane/EtOAc) to yield the pale yellow solid.

Sample Preparation for Spectroscopy

- NMR: Dissolve ~5–10 mg in 0.6 mL DMSO-d₆ or CDCl₃. (DMSO-d₆ is preferred to observe exchangeable -NH protons).

- MS: Dilute to 10 µg/mL in Methanol + 0.1% Formic Acid for ESI-MS.
- IR: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR (Attenuated Total Reflectance) on the neat solid.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is defined by the electron-donating effects of the 2-OMe and 6-NH groups, which shield specific protons on the quinoline ring.

Predicted

¹H NMR Data (400 MHz, DMSO-d

)

Position	Shift (, ppm)	Multiplicity	(Hz)	Assignment Logic
H-4	7.95	Doublet (d)	9.0	Para to N, deshielded, couples with H-3.
H-8	7.55	Doublet (d)	9.0	Meta to NH , ortho to ring junction.
H-5	7.15	Doublet (d)	2.5	Ortho to NH , shielded. Small meta-coupling to H-7.
H-7	7.05	Doublet of Doublets (dd)	9.0, 2.5	Ortho to NH , shielded. Couples with H-8 (ortho) and H-5 (meta).
H-3	6.85	Doublet (d)	9.0	Ortho to OMe, strongly shielded.
NH	5.20	Broad Singlet (s)	-	Exchangeable protons (disappear with D O shake).
OMe	3.95	Singlet (s)	-	Characteristic methoxy group.

Self-Validation Check:

- H-3 vs H-4: Look for the AB system of the pyridine ring. H-3 is significantly upfield (~6.8-6.9 ppm) due to the ortho-methoxy effect.
- H-5/H-7/H-8: The 6-amino group creates an AMX or ABX pattern on the benzene ring. H-5 (isolated by substitution) typically appears as a narrow doublet (meta coupling).

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)

- Molecular Ion $[M+H]^+$

m/z 175.08

- Adducts: $[M+Na]^+$

m/z 197.07

Fragmentation Pathway (MS/MS):

- Precursor: m/z 175.1
- Loss of Methyl Radical (-CH₃): m/z 160.1 (Formation of quinolone-like cation).
- Loss of CO (-28 Da): m/z 132.1 (Ring contraction).
- Loss of HCN (-27 Da): m/z 105.1.

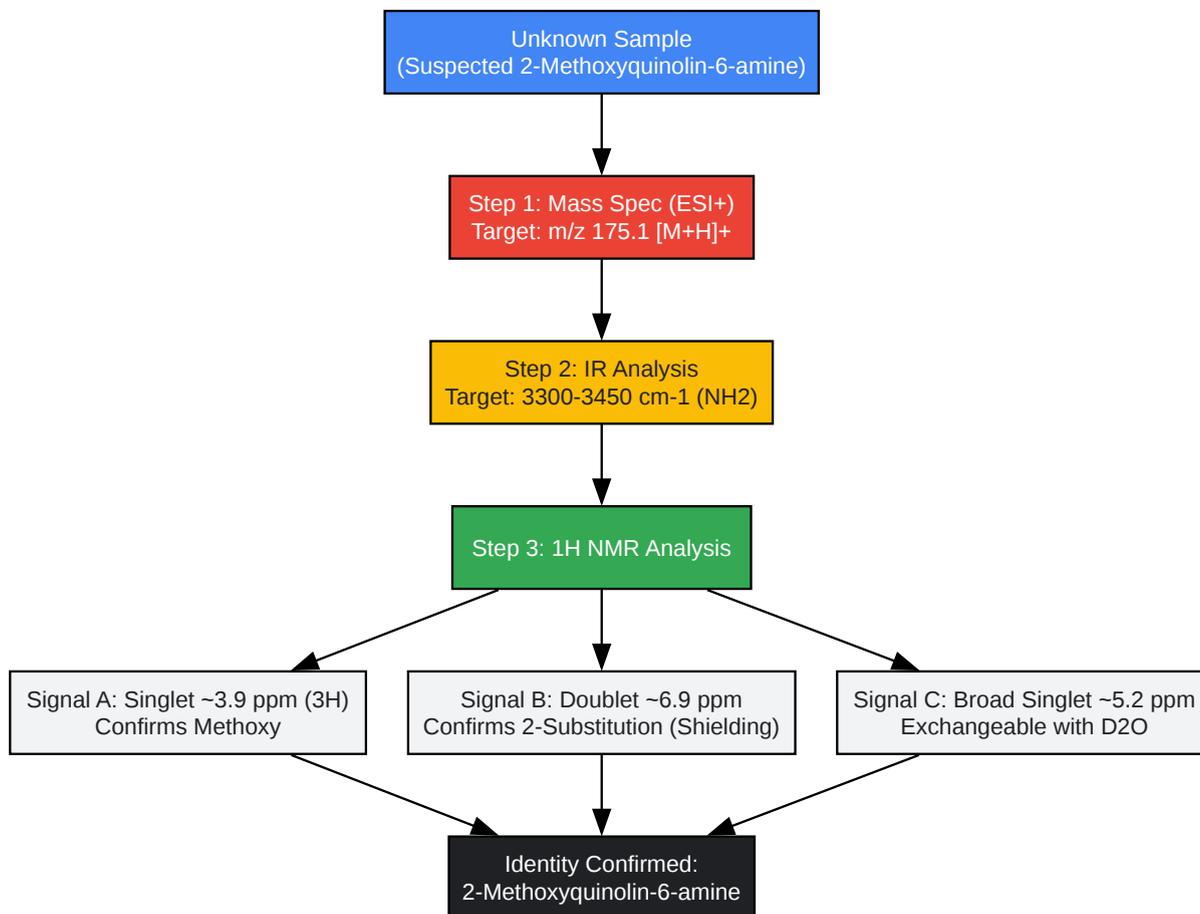
Infrared Spectroscopy (IR)

Frequency (cm)	Vibration Mode	Functional Group
3420, 3340	N-H Stretch	Primary Amine (-NH) - Asymmetric/Symmetric
1625	C=N Stretch	Quinoline Ring
1590, 1510	C=C Stretch	Aromatic Skeleton
1240	C-O-C Stretch	Aryl Alkyl Ether (Methoxy)
830	C-H Bend	Para-substituted/1,2,4-trisubstituted arene

Data Visualization & Logic

Structural Validation Logic

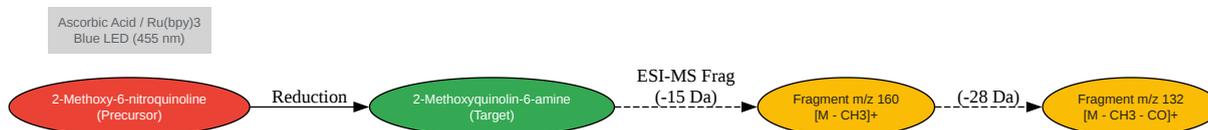
The following diagram illustrates the logical flow a researcher should use to confirm the identity of **2-methoxyquinolin-6-amine** using the data above.



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Caption: Logical workflow for the stepwise structural validation of **2-Methoxyquinolin-6-amine**.

Synthesis & Fragmentation Pathway



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Caption: Photocatalytic synthesis route (solid lines) and MS fragmentation pathway (dashed lines).

References

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